molecular formula C5H7NOS2 B14007161 5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1986-43-2

5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14007161
CAS No.: 1986-43-2
M. Wt: 161.3 g/mol
InChI Key: TXCTUJTZUFLOHH-UHFFFAOYSA-N
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Description

5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction proceeds through a three-component condensation mechanism, resulting in the formation of the thiazolidine ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and green chemistry principles can enhance the yield and purity of the compound while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidines, each with unique chemical and biological properties .

Scientific Research Applications

5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the ethyl group, which enhances its lipophilicity and potentially its bioavailability. This structural feature distinguishes it from other thiazolidine derivatives and contributes to its specific biological activities .

Properties

CAS No.

1986-43-2

Molecular Formula

C5H7NOS2

Molecular Weight

161.3 g/mol

IUPAC Name

5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C5H7NOS2/c1-2-3-4(7)6-5(8)9-3/h3H,2H2,1H3,(H,6,7,8)

InChI Key

TXCTUJTZUFLOHH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(=S)S1

Origin of Product

United States

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